N'~1~,N'~1~,N'~4~,N'~4~-tetraphenylbenzene-1,4-dicarbohydrazide
Overview
Description
N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a benzene ring through carbohydrazide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide typically involves the reaction of benzene-1,4-dicarbohydrazide with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability. Additionally, the choice of solvents and reagents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted derivatives with halogen or nitro groups replacing hydrogen atoms on the phenyl rings.
Scientific Research Applications
N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-tetraphenylbenzene-1,4-diamine
- N,N’-diphenylbenzene-1,4-dicarbohydrazide
- N,N’-di(4-bromophenyl)benzene-1,4-dicarbohydrazide
Uniqueness
N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide is unique due to its specific arrangement of phenyl groups and carbohydrazide linkages, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-N',1-N',4-N',4-N'-tetraphenylbenzene-1,4-dicarbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c37-31(33-35(27-13-5-1-6-14-27)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32(38)34-36(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,(H,33,37)(H,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYLAMPTQAQHOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)NN(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993364 | |
Record name | N'~1~,N'~1~,N'~4~,N'~4~-Tetraphenylbenzene-1,4-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7252-46-2 | |
Record name | NSC49539 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'~1~,N'~1~,N'~4~,N'~4~-Tetraphenylbenzene-1,4-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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